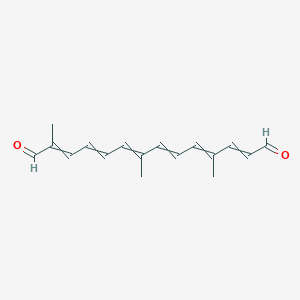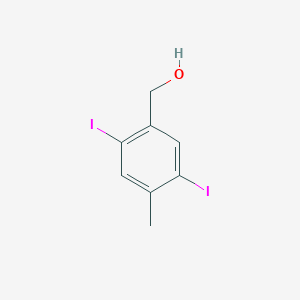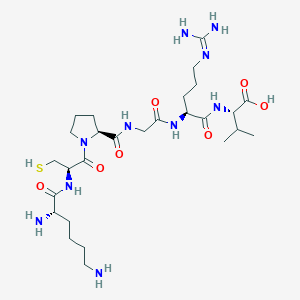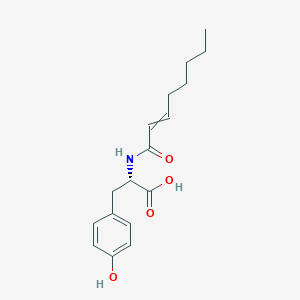![molecular formula C27H22ClFN2O5S2 B14219763 2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-](/img/structure/B14219763.png)
2-Naphthalenesulfonamide,6-chloro-N-[(3S)-1-[3-fluoro-2'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonamide, 6-chloro-N-[(3S)-1-[3-fluoro-2’-(methylsulfonyl)[1,1’-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, holds potential for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonamide, 6-chloro-N-[(3S)-1-[3-fluoro-2’-(methylsulfonyl)[1,1’-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]- typically involves multi-step organic synthesis The process may start with the chlorination of naphthalene followed by sulfonation to introduce the sulfonamide group
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the production process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a therapeutic agent due to its structural similarity to known drugs.
Industry: Use in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Naphthalene derivatives: Compounds with similar naphthalene core structures.
Biphenyl derivatives: Compounds with similar biphenyl moieties.
Uniqueness
What sets 2-Naphthalenesulfonamide, 6-chloro-N-[(3S)-1-[3-fluoro-2’-(methylsulfonyl)[1,1’-biphenyl]-4-yl]-2-oxo-3-pyrrolidinyl]- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C27H22ClFN2O5S2 |
|---|---|
分子量 |
573.1 g/mol |
IUPAC名 |
6-chloro-N-[(3S)-1-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-2-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C27H22ClFN2O5S2/c1-37(33,34)26-5-3-2-4-22(26)19-8-11-25(23(29)16-19)31-13-12-24(27(31)32)30-38(35,36)21-10-7-17-14-20(28)9-6-18(17)15-21/h2-11,14-16,24,30H,12-13H2,1H3/t24-/m0/s1 |
InChIキー |
CADWTJXIMYKCPI-DEOSSOPVSA-N |
異性体SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)N3CC[C@@H](C3=O)NS(=O)(=O)C4=CC5=C(C=C4)C=C(C=C5)Cl)F |
正規SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)N3CCC(C3=O)NS(=O)(=O)C4=CC5=C(C=C4)C=C(C=C5)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


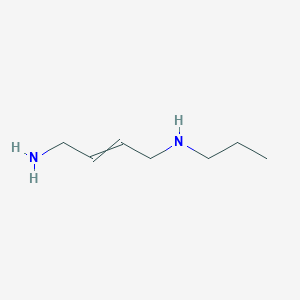
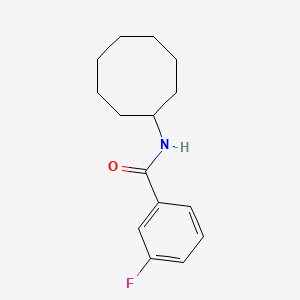
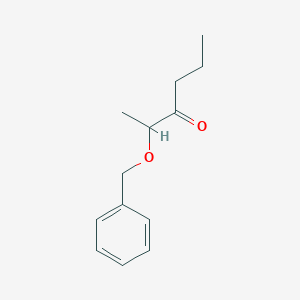
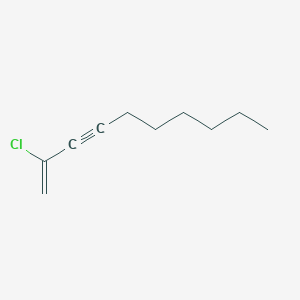
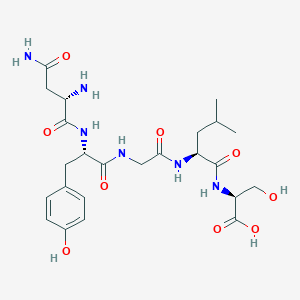
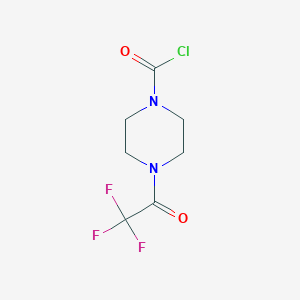
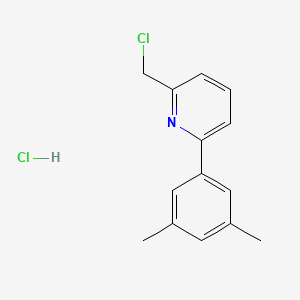
![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
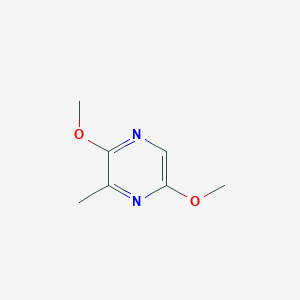
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
